molecular formula C9H13N3O B2487317 N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide CAS No. 161035-21-8

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Cat. No.: B2487317
CAS No.: 161035-21-8
M. Wt: 179.223
InChI Key: BSQYFPNINMNIGM-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide typically involves the reaction of 1-(3-aminopropyl)imidazole with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • N-(3-(1H-Imidazol-1-yl)propyl)acetamide
  • N-(3-(1H-Imidazol-1-yl)propyl)benzamide

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both an imidazole ring and an acrylamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQYFPNINMNIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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